INCB057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. [, , , ] These proteins play a crucial role in regulating gene transcription by interacting with acetylated lysine residues on histones. [, ] By inhibiting BET proteins, INCB057643 disrupts the formation of transcriptional regulatory complexes, leading to the downregulation of specific oncogenes, including MYC, and influencing various cellular processes involved in cancer development and progression. [, , , ] INCB057643 is orally bioavailable, making it suitable for in vivo studies. [, , ] Its selectivity for BET proteins over other bromodomain-containing proteins makes it a valuable tool for investigating the specific roles of BET proteins in various biological contexts. []
INCB057643 exerts its biological activity by selectively inhibiting BET proteins, primarily BRD2, BRD3, and BRD4. [, ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery and promoting gene expression. [, ] By binding to the bromodomains of BET proteins, INCB057643 prevents their interaction with acetylated histones. [] This disruption of the interaction hinders the formation of transcriptional complexes, leading to the downregulation of genes involved in cell cycle progression, survival, and inflammation, including MYC, a key oncogene often dysregulated in cancer. [, , , ] The inhibition of MYC expression contributes to INCB057643's anti-proliferative and pro-apoptotic effects in various cancer cell lines. [, , ]
INCB057643 has been extensively studied for its potential applications in cancer research, demonstrating promising results in preclinical models of various hematologic malignancies and solid tumors. [, , , , ]
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5